N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine
Description
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H11BrFN/c11-9-5-7(1-4-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2 |
InChI Key |
VIHOYAPXQGJZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
Step 1: Synthesis of 3-bromo-4-fluorobenzyl chloride
Starting from 3-bromo-4-fluorobenzaldehyde, which can be prepared by selective bromination of 4-fluorobenzaldehyde using sodium bromide and sodium hypochlorite under ultrasonic conditions in a biphasic system (dichloromethane and water) with hydrochloric acid as catalyst. This method avoids the use of highly toxic bromine gas and offers a safer, environmentally friendlier approach with good yields and purity after crystallization at 31 °C.
The aldehyde is then converted to the benzyl chloride by chlorination or other halogenation methods, typically using thionyl chloride or phosphorus pentachloride under controlled conditions.
Step 2: Nucleophilic substitution with cyclopropanamine
The 3-bromo-4-fluorobenzyl chloride is reacted with cyclopropanamine in an organic solvent such as dichloromethane or toluene.
A base such as sodium hydroxide or potassium carbonate is added to facilitate the nucleophilic substitution, promoting the displacement of the chloride by the amine nitrogen.
The reaction is generally carried out at ambient or slightly elevated temperatures to optimize yield.
Step 3: Purification
- The crude product is purified by recrystallization or column chromatography to isolate pure this compound.
Reaction Conditions and Reagents
Mechanistic Insights and Reaction Analysis
The nucleophilic substitution proceeds via an S_N2 mechanism, where the lone pair of the amine nitrogen attacks the benzylic carbon bearing the leaving group (chloride), displacing it and forming the new C–N bond.
The electron-withdrawing effects of the bromine and fluorine substituents on the aromatic ring can influence the reactivity of the benzyl chloride by stabilizing the transition state and potentially increasing the electrophilicity of the benzylic carbon.
The choice of base and solvent is critical to minimize side reactions such as elimination or over-alkylation.
Research Discoveries and Optimization
Research has shown that halogen substituents like bromine and fluorine on the phenyl ring enhance the compound’s binding affinity and selectivity toward biological targets, which is a key driver for synthesizing such derivatives.
The ultrasonic-assisted bromination method for preparing 3-bromo-4-fluorobenzaldehyde is a notable advancement, improving safety and environmental impact compared to traditional bromination methods.
Variations in the alkylation step, such as using different bases or solvents, have been explored to optimize yields and purity.
N-methylation or other N-alkylation modifications of cyclopropanamine derivatives have been reported in related compounds, expanding the chemical space for pharmacological studies.
Summary Table of Key Data for this compound
| Property | Data |
|---|---|
| Molecular Formula | C10H11BrFN |
| Molecular Weight | 244.10 g/mol |
| CAS Number | 954565-90-3 |
| IUPAC Name | This compound |
| Synthetic Route | Nucleophilic substitution of 3-bromo-4-fluorobenzyl chloride with cyclopropanamine |
| Key Intermediate | 3-bromo-4-fluorobenzyl chloride |
| Reaction Type | S_N2 nucleophilic substitution |
| Purification Methods | Recrystallization, column chromatography |
| Typical Solvents | Dichloromethane, toluene |
| Common Bases Used | Sodium hydroxide, potassium carbonate |
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents (e.g., ethanol) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Position and Linker Variations
N-(2-bromo-4-fluorophenethyl)cyclopropanamine (CAS 1249367-02-9)
- Structure : Features a phenethyl linker (two-carbon chain) instead of benzyl, with Br and F at the 2- and 4-positions, respectively ().
- Molecular Formula : C₁₁H₁₃BrFN
- Molecular Weight : 258.13 g/mol
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine (CAS 1251209-10-5)
- Structure : Substituted with Br and F at the 4- and 3-positions, respectively, and incorporates a cyclobutane ring instead of cyclopropane. The amine is N-methylated ().
- Molecular Formula : C₁₂H₁₅BrFN
- Molecular Weight : 276.16 g/mol
- Key Differences : Cyclobutane reduces ring strain compared to cyclopropane, and N-methylation decreases hydrogen-bonding capacity, which may affect solubility and metabolic stability.
Halogen-Substituted Analogues
N-(3-Chlorobenzyl)cyclopropanamine (CAS 51586-21-1)
- Structure : Chlorine (Cl) replaces Br and F at the 3-position ().
- Molecular Formula : C₁₀H₁₂ClN
- Molecular Weight : 181.66 g/mol
N-[(2-nitrophenyl)methyl]cyclopropanamine (CAS 884501-98-8)
- Structure: Nitro (NO₂) group at the 2-position ().
- Molecular Formula : C₁₀H₁₁N₂O₂
- Molecular Weight : 192.2 g/mol
- Key Differences : The strong electron-withdrawing nitro group increases polarity and reactivity, making this compound more susceptible to reduction compared to halogenated analogues.
Ring-System and Functional Group Variations
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine (CAS 1172971-35-5)
- Structure : Pyrazole ring replaces the benzene ring, with an ethyl group at the 1-position ().
- Molecular Formula : C₁₀H₁₇N₃
- Molecular Weight : 179.27 g/mol
- Key Differences : The heteroaromatic pyrazole introduces hydrogen-bonding sites, which could enhance interactions with biological targets compared to purely hydrophobic aryl systems.
N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine (CAS 1249485-42-4)
- Structure: Trifluoroethyl and aminoethyl groups replace the benzyl moiety ().
- Molecular Formula : C₇H₁₃F₃N₂
- Molecular Weight : 182.19 g/mol
- Key Differences: The trifluoroethyl group increases lipophilicity and metabolic resistance, while the aminoethyl side chain introduces basicity, affecting solubility.
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Position Effects : The 3-bromo-4-fluoro substitution in the target compound creates a distinct electronic environment compared to 2-bromo-4-fluoro () or 4-bromo-3-fluoro () isomers. Bromine’s larger size and polarizability enhance van der Waals interactions, while fluorine’s electronegativity directs regioselectivity in reactions.
- Linker and Ring Modifications : Phenethyl-linked analogues () may exhibit slower metabolic degradation due to increased hydrophobicity, whereas cyclobutane derivatives () offer conformational flexibility for optimizing binding affinity.
- Synthetic Considerations : Hydrogenation methods used for N-(5-chloro-2-isopropylbenzyl)cyclopropanamine synthesis () could be adapted for the target compound, though halogenated substrates may require modified catalysts.
Biological Activity
N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound this compound features a cyclopropanamine moiety linked to a benzyl group that is substituted with bromine and fluorine atoms. Its molecular formula is with a molecular weight of approximately 244.1 g/mol. The presence of halogen atoms typically enhances the compound's lipophilicity, potentially improving its interaction with biological targets.
Synthesis
The synthesis of this compound generally involves the reaction of 3-bromo-4-fluorobenzyl chloride with cyclopropanamine under basic conditions. Common bases used include sodium hydroxide or potassium carbonate, facilitating nucleophilic substitution reactions.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic Substitution | 3-bromo-4-fluorobenzyl chloride, cyclopropanamine | Basic medium (NaOH or K2CO3) |
| 2 | Purification | Organic solvents (e.g., ethyl acetate) | Standard extraction methods |
Biological Activity
Preliminary studies suggest that this compound may exhibit significant biological activity, potentially acting as an inhibitor or modulator of various biological pathways. The halogen substitutions are hypothesized to enhance receptor binding affinity and selectivity towards specific enzymes.
The mechanism by which this compound exerts its effects likely involves interactions with key molecular targets, including enzymes or receptors involved in various signaling pathways. The precise molecular interactions remain to be fully elucidated but are critical for understanding its therapeutic potential.
Case Studies and Research Findings
- Inhibition Studies : Research has indicated that compounds similar to this compound can inhibit specific kinases involved in cancer progression, suggesting potential applications in oncology .
- Cellular Assays : In vitro assays have shown that halogenated compounds can modulate cellular responses, including apoptosis and proliferation in cancer cell lines, although specific data on this compound is limited .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the presence of bromine and fluorine significantly affects the biological activity of related compounds, indicating a need for further exploration into how these substitutions impact the efficacy of this compound.
Potential Applications
Given its structural characteristics and preliminary biological activity data, this compound holds promise for:
- Anticancer Drug Development : Its potential as a kinase inhibitor could position it as a candidate for treating certain malignancies.
- Antimicrobial Agents : Similar compounds have shown antibacterial properties, warranting investigation into its efficacy against various pathogens.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine, and how can reaction conditions be optimized?
The synthesis typically involves coupling a 3-bromo-4-fluorobenzyl halide with cyclopropanamine via nucleophilic substitution. For example, describes a structurally similar compound, 1-(3-bromophenyl)cyclopropanamine, synthesized using brominated aryl intermediates. Optimization may include using polar aprotic solvents (e.g., DMF), elevated temperatures (60–80°C), and bases like K₂CO₃ to deprotonate the amine. Yield improvements can be achieved by controlling stoichiometry (excess amine to drive the reaction) and employing catalysts such as KI for halogen exchange. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C/19F NMR : Assign signals for the cyclopropane ring (δ ~0.5–1.5 ppm for CH₂ groups), aromatic protons (δ ~6.8–7.5 ppm), and fluorine (19F NMR, δ ~-110 to -120 ppm relative to CFCl₃).
- X-ray crystallography : Resolve structural ambiguities, such as bond angles in the cyclopropane ring or substituent orientation. highlights the use of single-crystal X-ray diffraction (100 K, R factor = 0.054) for a bromo-fluoro acetamide analog, demonstrating precise spatial resolution of halogen and aryl groups .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected ~254–256 g/mol for C₁₀H₁₀BrFₙN) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological interactions of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, including cyclopropane ring strain (~27 kcal/mol) and halogen bonding potential. Molecular docking (AutoDock Vina) may predict binding affinities to targets like enzymes or receptors. For example, describes ChemSpider-predicted properties (logP, pKa) for a fluorinated analog, guiding solubility and bioavailability hypotheses .
Q. What strategies address contradictory data in the literature regarding the biological activity of similar bromo-fluoro aryl amines?
Contradictions in activity (e.g., enzyme inhibition vs. inactivity) may arise from impurities, stereochemical variations, or assay conditions. Solutions include:
- Reproducing synthesis : Verify purity (>95% via HPLC; specifies >95% purity for a related compound) .
- Enantiomeric resolution : Use chiral chromatography (e.g., Chiralpak AD-H column) if the compound has stereocenters.
- Dose-response studies : Test activity across concentrations (nM–µM) to identify false negatives from suboptimal dosing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
